N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide

Medicinal chemistry SAR physicochemical properties

This 1,3,4-oxadiazole derivative is a critical SAR probe for drug discovery targeting AChE, LOX, urease, and NTPDases. The 2-methoxyphenyl substituent adds an H-bond acceptor vs. des-methoxy analogs, while the unsubstituted phenylsulfanyl group (σp ≈ 0) isolates electronic effects from 4-Cl or 4-OMe variants. Its three-carbon propanamide linker reaches deep active-site clefts inaccessible to acetamide analogs. Substituting this compound with close structural analogs absent comparative data risks invalidating your experimental system. Ideal for electronic, steric, and oxidation-state SAR campaigns.

Molecular Formula C18H17N3O3S
Molecular Weight 355.41
CAS No. 865286-18-6
Cat. No. B2656230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide
CAS865286-18-6
Molecular FormulaC18H17N3O3S
Molecular Weight355.41
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCSC3=CC=CC=C3
InChIInChI=1S/C18H17N3O3S/c1-23-15-10-6-5-9-14(15)17-20-21-18(24-17)19-16(22)11-12-25-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22)
InChIKeyQPPRWLJSXIVZAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 10.6 g / 107.995 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide (CAS 865286-18-6): Structural Baseline for Scientific Procurement


N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide (CAS 865286-18-6) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, a privileged scaffold in medicinal chemistry known for broad-spectrum pharmacological activities including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties [1]. The compound features a 2-methoxyphenyl substituent at the 5-position of the oxadiazole ring, a 3-(phenylsulfanyl)propanamide side chain at the 2-position, a molecular formula of C18H17N3O3S, and a molecular weight of 355.41 g/mol [2]. It is primarily available as a research-grade screening compound for non-human investigations.

Why In-Class Substitution of N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide Carries Scientific Risk


1,3,4-Oxadiazole derivatives cannot be treated as interchangeable commodities. Small structural modifications—such as the presence, position, or electronic nature of substituents on the phenyl rings or alterations in linker length—can profoundly alter enzyme inhibition profiles, binding modes, and even shift the mechanism of inhibition between competitive and colloidal aggregation-based modalities [1]. In a related oxadiazole-propanamide series evaluated against acetylcholinesterase (AChE), urease, and lipoxygenase (LOX), compound-to-compound variation in inhibitory potency was substantial, with only a subset of analogs displaying meaningful activity against any single target [2]. Consequently, scientific users who substitute the target compound with a close structural analog without confirmatory comparative data risk invalidating their experimental system.

Quantitative Differentiation Evidence for N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide vs. Closest Analogs


The 2-Methoxy Group on the 5-Phenyl Ring Adds One Hydrogen-Bond Acceptor and Modulates Lipophilicity Relative to the Des-Methoxy Analog

The target compound bears a methoxy substituent at the ortho position of the 5-phenyl ring, a feature absent in the closest analog N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(phenylsulfanyl)propanamide (CAS 865287-62-3). This methoxy group contributes one additional hydrogen-bond acceptor, increasing the molecular weight from 325.39 to 355.41 g/mol and altering the computed logP . In oxadiazole-based drug design, methoxy substituents have been shown to influence both target binding affinity and metabolic stability through electronic and steric effects [1].

Medicinal chemistry SAR physicochemical properties

The Unsubstituted Phenylsulfanyl Group Provides a Neutral Electronic Baseline Distinct from 4-Chloro and 4-Methoxy Analogs

The phenylsulfanyl moiety of the target compound lacks para-substitution, unlike the 4-chlorophenylsulfanyl analog (3-[(4-chlorophenyl)sulfanyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide) and the 4-methoxyphenylsulfanyl analog (CAS 942007-09-2). The chlorine substituent exerts an electron-withdrawing inductive effect (Hammett σp = +0.23), while the methoxy group exerts an electron-donating resonance effect (Hammett σp = −0.27). The unsubstituted phenylsulfanyl group (σp ≈ 0) represents a neutral electronic baseline [1]. In 1,3,4-oxadiazole series, substituent electronic effects on the sulfanyl-linked phenyl ring have been shown to modulate enzyme inhibitory potency; for example, in urease inhibition studies of related oxadiazole-sulfanyl-propanamides, the nature and position of substituents on the phenyl ring significantly affected IC50 values [2].

Medicinal chemistry electronic effects SAR

The Propanamide Linker Offers Greater Conformational Flexibility Than the Acetamide Analog, Potentially Expanding Target Pocket Accommodation

The target compound contains a three-carbon propanamide linker between the sulfanyl sulfur and the amide nitrogen, whereas the analog N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylsulfanyl)acetamide (CAS 895488-12-7) contains a shorter two-carbon acetamide linker. The extra methylene group increases the number of rotatable bonds and extends the reach of the terminal amide-oxadiazole moiety, which can alter the compound's ability to adopt conformations complementary to distinct binding pockets . In 1,3,4-oxadiazole-based enzyme inhibitors, linker length has been identified as a critical parameter affecting both potency and selectivity; for instance, in a series of NTPDase inhibitors, variation in the alkyl linker between the oxadiazole and amide groups led to compound-dependent shifts in inhibitory activity against different NTPDase isoforms [1].

Medicinal chemistry conformational analysis linker optimization

Recommended Application Scenarios for N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide Based on Structural Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Evaluating the Contribution of 5-Phenyl Substitution in Oxadiazole-Based Inhibitors

The target compound serves as a key intermediate-substitution variant in SAR campaigns because its 2-methoxyphenyl group provides an additional hydrogen-bond acceptor and altered lipophilicity relative to the des-methoxy phenyl analog (CAS 865287-62-3) [1]. Researchers can use this compound to systematically probe whether an ortho-methoxy substituent enhances binding affinity or selectivity against enzyme targets such as AChE, LOX, urease, or NTPDases, where oxadiazole derivatives have shown tractable inhibitory activity [2].

Electronic Baseline Control in Screening Libraries for Sulfanyl-Linked Oxadiazole Series

The unsubstituted phenylsulfanyl moiety provides a neutral electronic reference point (σp ≈ 0) that enables researchers to isolate the contribution of electronic effects when comparing with 4-chloro (electron-withdrawing) or 4-methoxy (electron-donating) analogs [1]. This is especially valuable in high-throughput screening where electronic substituent effects can confound hit triage by altering non-specific binding or aggregation propensity [2].

Linker Optimization Studies Targeting Enzymes with Extended Active-Site Channels

With its three-carbon propanamide linker, the compound extends the spatial reach between the oxadiazole core and the amide terminus compared to acetamide-linker analogs [1]. This structural feature makes it a candidate for testing against enzymes where catalytic residues are located deeper within the active-site cleft, such as certain NTPDase isoforms or lipoxygenases, where linker-dependent potency differences have been documented in related oxadiazole series [2].

Negative Control for Oxidation-State Studies Involving Sulfanyl-to-Sulfonyl Conversion

The presence of the phenylsulfanyl (-S-) group rather than a sulfonyl (-SO2-) group in the propanamide chain means this compound can serve as a reduced-state reference for analogs such as N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide. Comparative assessment of oxidation-state-dependent biological activity is relevant because sulfanyl-to-sulfonyl oxidation can dramatically alter both electronic properties and hydrogen-bonding capacity [1].

Quote Request

Request a Quote for N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.